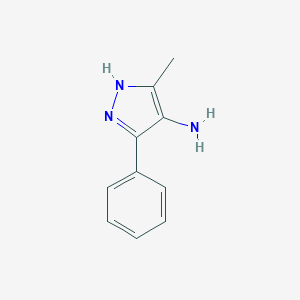

5-methyl-3-phenyl-1H-pyrazol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-Phenyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive, chemically-grounded walkthrough for the synthesis of 5-methyl-3-phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 4-aminopyrazole scaffold is a privileged structure found in numerous biologically active molecules. This document moves beyond a simple recitation of steps to elaborate on the strategic decisions and mechanistic principles underlying a robust and reproducible three-step synthetic sequence. We will cover the initial heterocycle formation via the Knorr pyrazole synthesis, subsequent regioselective nitration at the C4 position, and the final reduction to the target amine. Each stage is supported by detailed protocols, mechanistic diagrams, and data interpretation, designed to empower researchers with both the practical knowledge and the theoretical understanding required for successful synthesis.

Strategic Importance of the 4-Aminopyrazole Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of therapeutic agents. The pyrazole nucleus is one such scaffold, prized for its ease of preparation and vast therapeutic potential.[1] Specifically, pyrazole derivatives bearing a free amino group (aminopyrazoles) are advantageous frameworks for designing ligands that interact with key biological targets like kinases and cyclooxygenases (COX). The amino group provides a crucial vector for hydrogen bonding and further chemical modification, making these compounds versatile building blocks in the synthesis of complex pharmaceutical agents.

The target molecule of this guide, 5-methyl-3-phenyl-1H-pyrazol-4-amine, embodies this strategic value. It serves as a key intermediate for more complex molecules, including potent inhibitors of various enzymes implicated in cancer and inflammatory diseases. Understanding its synthesis is, therefore, a foundational skill for researchers in this field.

Retrosynthetic Analysis and Strategy Selection

A reliable synthesis must be logical, efficient, and built upon well-established chemical transformations. Our strategy for constructing 5-methyl-3-phenyl-1H-pyrazol-4-amine is a classic three-step sequence that offers high yields and predictable outcomes.

The chosen pathway is as follows:

-

Step 1: Pyrazole Ring Formation. Construction of the core 3-methyl-5-phenyl-1H-pyrazole ring system via the Knorr pyrazole synthesis.[2]

-

Step 2: C4-Functionalization. Introduction of a nitrogen-containing group at the C4 position through electrophilic nitration.

-

Step 3: Reduction. Conversion of the nitro group to the target primary amine.

This approach is selected for its robustness. The starting materials, benzoylacetone and hydrazine, are commercially available and inexpensive. The reactions—pyrazole condensation, electrophilic aromatic substitution, and nitro reduction—are fundamental transformations in organic chemistry, ensuring high reproducibility.

Caption: Overall synthetic workflow for 5-methyl-3-phenyl-1H-pyrazol-4-amine.

Mechanistic Insights & Causality

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect each step of the synthesis.

Step 1: Knorr Pyrazole Synthesis

This classic reaction constructs the pyrazole ring by condensing a 1,3-dicarbonyl compound (benzoylacetone) with a hydrazine.[3][4] The reaction typically proceeds under acidic or neutral conditions. The mechanism involves initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5] The use of an unsymmetrical dicarbonyl like benzoylacetone can potentially lead to two regioisomers. However, the greater electrophilicity of the ketone carbonyl attached to the phenyl ring often directs the initial attack of the more nucleophilic nitrogen of hydrazine, leading predominantly to the desired 3-methyl-5-phenyl isomer.

Step 2: Electrophilic Nitration of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles.[6][7]

The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[8] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the potent electrophile. The π-system of the pyrazole ring then attacks the nitronium ion, forming a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity, yielding 3-methyl-4-nitro-5-phenyl-1H-pyrazole.[9]

Caption: Mechanism of electrophilic nitration at the C4 position of the pyrazole.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation (H₂/Pd-C), a dissolving metal reduction using tin(II) chloride (SnCl₂) in acidic medium (HCl) is exceptionally reliable and chemoselective for lab-scale synthesis.[10][11] This method is tolerant of many other functional groups.[12]

The mechanism involves a series of single-electron transfers from the Sn(II) species, which is oxidized to Sn(IV).[13][14] These electron transfers, coupled with protonation steps from the acidic solvent, reduce the nitro group through nitroso and hydroxylamine intermediates to finally yield the desired 4-aminopyrazole.[14]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive.

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone (16.22 g, 0.1 mol) and ethanol (100 mL). Stir until fully dissolved.

-

Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) to the solution dropwise over 10 minutes. The addition is mildly exothermic.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the resulting white solid, wash with a small amount of cold ethanol, and dry under vacuum.

-

Causality Check: Refluxing in ethanol provides the necessary thermal energy for the condensation-cyclization reaction to proceed to completion. Cooling is essential to maximize the recovery of the product, which has lower solubility in cold ethanol.

-

Protocol 2: Synthesis of 3-Methyl-4-nitro-5-phenyl-1H-pyrazole

-

In a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), carefully add concentrated sulfuric acid (40 mL).

-

While maintaining the low temperature and stirring vigorously, add the 3-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in small portions over 30 minutes. Ensure the temperature does not rise above 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Very carefully, pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow solid will precipitate.

-

Allow the ice to melt, then filter the solid. Wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-methyl-4-nitro-5-phenyl-1H-pyrazole.

-

Causality Check: The low temperature is critical to control the rate of the highly exothermic nitration reaction and to prevent unwanted side reactions or over-nitration. Pouring the acidic mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous medium.

-

Protocol 3: Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-4-amine

-

To a 500 mL round-bottom flask, add the 3-methyl-4-nitro-5-phenyl-1H-pyrazole (10.15 g, 0.05 mol), ethanol (150 mL), and tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol).

-

Stir the suspension and add concentrated hydrochloric acid (50 mL) dropwise. The reaction is exothermic; use an ice bath to maintain the temperature around 25-30 °C during the addition.

-

After the addition, heat the mixture to reflux for 1 hour. The solution should become clear.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing 300 g of crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). Tin hydroxides will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product. Recrystallize from toluene or an ethanol/water mixture to obtain pure 5-methyl-3-phenyl-1H-pyrazol-4-amine.

-

Causality Check: A stoichiometric excess of SnCl₂ is used to ensure the complete reduction of the nitro group.[12] Basification is crucial to deprotonate the product amine (which exists as an ammonium salt in the acidic medium) into its free base form, making it extractable into an organic solvent.

-

Data Analysis and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes typical data.

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Yield (%) | m.p. (°C) | Key ¹H NMR Signals (δ, ppm) |

| 3-Methyl-5-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | White solid | 85-95 | 127-129 | 12.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃) |

| 3-Methyl-4-nitro-5-phenyl-1H-pyrazole | C₁₀H₉N₃O₂ | 203.20 | Yellow solid | 75-85 | 165-167 | 13.8 (br s, 1H, NH), 7.6-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃) |

| 5-Methyl-3-phenyl-1H-pyrazol-4-amine | C₁₀H₁₁N₃ | 173.22 | Off-white solid | 80-90 | 148-150 | 12.0 (br s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 3.5 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃) |

Conclusion

The described three-step synthesis provides a reliable and well-understood pathway to 5-methyl-3-phenyl-1H-pyrazol-4-amine. By grounding the practical protocol in a firm understanding of the underlying reaction mechanisms—from the Knorr synthesis to electrophilic nitration and chemoselective reduction—researchers are well-equipped to execute, optimize, and troubleshoot the synthesis. This guide serves as a robust starting point for accessing this valuable molecular scaffold, paving the way for its application in the synthesis of novel and complex molecules in drug discovery and development.

References

-

Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. Available at: [Link]

-

knorr pyrazole synthesis . Slideshare. Available at: [Link]

-

Knorr pyrazole synthesis . Name-Reaction.com. Available at: [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Advances. Available at: [Link]

-

Pyrazole . SlideShare. Available at: [Link]

-

Sn2+ reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media . Chemistry Stack Exchange. Available at: [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives: . askIITians. Available at: [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole . Scribd. Available at: [Link]

-

Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions . Journal of the Chemical Society, Perkin Transactions 2, (14), 1632-1636. Available at: [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f . ResearchGate. Available at: [Link]

-

Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available at: [Link]

-

Nitrations and brominations of 1-phenylpyrazole derivatives . Canadian Science Publishing. Available at: [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds . Journal of the Chemical Society (Resumed), 3024-3029. Available at: [Link]

-

Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives . Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole . National Institutes of Health. Available at: [Link]

-

Mechanism of Nitration: Electrophilic Substitution Reaction . YouTube. Available at: [Link]

-

Rishiram Prajuli.pmd . Semantic Scholar. Available at: [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

Synthesis of Pyrazolone Derivatives and their Biological Activities . Oriental Journal of Chemistry. Available at: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration . ACS Publications. Available at: [Link]

-

On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles . ResearchGate. Available at: [Link]

-

Direct nitration of five membered heterocycles . Semantic Scholar. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone . SpringerLink. Available at: [Link]

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline . YouTube. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . BMC Chemistry. Available at: [Link]

-

Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5 . ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 2. name-reaction.com [name-reaction.com]

- 3. slideshare.net [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of 5-methyl-3-phenyl-1H-pyrazol-4-amine

To the researchers, scientists, and drug development professionals reading this guide, the heterocyclic pyrazole core needs little introduction. It is a quintessential "privileged scaffold," a structural motif consistently found in molecules demonstrating a vast spectrum of biological activities.[1][2][3] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib and the cardiovascular applications of Sildenafil, the pyrazole ring is a cornerstone of modern medicinal chemistry.[4][5] Its unique electronic properties, ability to engage in hydrogen bonding as both a donor and acceptor, and its role as a versatile bioisostere make it an invaluable tool in our collective quest for novel therapeutics.[5]

This guide focuses on a specific, highly functionalized derivative: 5-methyl-3-phenyl-1H-pyrazol-4-amine . The introduction of a primary amino group at the 4-position transforms the pyrazole core into a versatile platform for synthetic elaboration. This amino group is not merely a passive substituent; it is a reactive handle that unlocks a multitude of chemical pathways, making this molecule a particularly attractive starting point for library synthesis and structure-activity relationship (SAR) studies. Aminopyrazoles are recognized as advantageous frameworks for developing potent ligands for enzymes, especially kinases, which are critical targets in oncology and immunology.[6][7]

This document provides a detailed exploration of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, designed to equip you with the foundational knowledge needed to effectively utilize it in your research and development programs.

Core Molecular Structure and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. Below are the core identifiers and key physical properties for 5-methyl-3-phenyl-1H-pyrazol-4-amine and its closely related isomers.

-

IUPAC Name: 5-methyl-3-phenyl-1H-pyrazol-4-amine

-

Molecular Formula: C₁₀H₁₁N₃[8]

-

CAS Number: While a specific CAS number for the 4-amino isomer is not prominently indexed, related isomers like 3-amino-5-methyl-4-phenylpyrazole (CAS: 31924-81-9) and 5-amino-3-methyl-1-phenylpyrazole (CAS: 1131-18-6) are well-documented.[8][10]

Table 1: Physicochemical Properties of Aminophenylpyrazoles

| Property | Value | Source / Comment |

| Molecular Weight | 173.21 g/mol | Calculated from formula C₁₀H₁₁N₃.[8] |

| Melting Point | 140-142 °C | Data for isomer: 3-amino-5-methyl-4-phenylpyrazole. |

| 114-117 °C | Data for isomer: 5-amino-3-methyl-1-phenylpyrazole.[11] | |

| Solubility (pH 7.4) | ~18.4 µg/mL | Experimental data for isomer: 3-methyl-4-phenyl-1H-pyrazol-5-amine.[8] |

| pKa | ~3.88 | Predicted value for isomer: 5-amino-3-methyl-1-phenylpyrazole.[10] |

| Appearance | Yellow to pale brown solid | Typical appearance for aminopyrazole derivatives.[10] |

Note: Data for specific isomers are provided due to the limited availability of experimental data for the exact 5-methyl-3-phenyl-1H-pyrazol-4-amine structure. This analog-based approach is a standard practice for property estimation in chemical research.

An important structural characteristic of 1H-pyrazoles is the existence of prototrophic tautomers. The position of the proton on the ring nitrogen atoms can shift, leading to different isomeric forms in equilibrium. This dynamic behavior can significantly influence the molecule's reactivity and its interactions with biological targets.

Synthesis and Structural Elucidation

A Plausible Synthetic Pathway

The synthesis of aminopyrazoles is well-established, with the most common and robust method being the condensation of a β-ketonitrile with hydrazine or its derivatives.[12][13] This approach offers a direct and efficient route to the pyrazole core. For the target molecule, 5-methyl-3-phenyl-1H-pyrazol-4-amine, a logical synthetic precursor would be (Z)-2-amino-3-phenylbut-2-enenitrile . The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring.

The choice of hydrazine hydrate as the reagent is critical; it provides the N1-N2 unit of the pyrazole ring without adding a substituent at the N1 position, yielding the desired 1H-pyrazole.

Figure 2: Reactivity map and synthetic potential of the target molecule.

-

The C4-Amino Group: This is the most significant functional group for synthetic diversification. As a potent nucleophile and an activating group, it directs the molecule's utility.

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides. This is the primary method for exploring SAR, allowing for the introduction of diverse R-groups to probe interactions with a biological target.

-

Diazotization: Reaction with nitrous acid (HNO₂) would form a diazonium salt. While often unstable, pyrazole diazonium salts can be used in subsequent coupling reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups.

-

Precursor to Fused Systems: The aminopyrazole motif is a classic precursor for synthesizing fused heterocyclic systems. For example, condensation with β-dicarbonyl compounds can yield pyrazolo[3,4-b]pyridines, a scaffold known for its own diverse biological activities. [14]

-

-

The Pyrazole Ring Nitrogens:

-

N1-H: The pyrrole-like nitrogen can be deprotonated with a base and subsequently alkylated or acylated. This provides another site for modification, allowing for fine-tuning of properties like solubility and cell permeability.

-

N2: The pyridine-like nitrogen is basic and serves as a hydrogen bond acceptor. It is the primary site of protonation and can coordinate to metal ions, enabling the use of this molecule as a ligand in organometallic chemistry. [15]

-

Experimental Protocol: Synthesis of 5-methyl-3-phenyl-1H-pyrazol-4-amine

This protocol is a representative procedure based on established methods for aminopyrazole synthesis. [12][13] Objective: To synthesize 5-methyl-3-phenyl-1H-pyrazol-4-amine via cyclocondensation.

Materials:

-

(Z)-2-amino-3-phenylbut-2-enenitrile (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol, absolute

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (Z)-2-amino-3-phenylbut-2-enenitrile (1.0 eq) and absolute ethanol (20 mL/g of nitrile).

-

Stir the mixture to achieve dissolution. If the starting material is not fully soluble, proceed with the suspension.

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution/suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to afford the title compound as a crystalline solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Self-Validation: The integrity of this protocol is validated by the clear endpoint determined by TLC analysis and the definitive structural confirmation provided by the suite of spectroscopic methods. Each characterization technique corroborates the others to ensure the final product is indeed the desired molecule.

Conclusion for the Research Professional

5-methyl-3-phenyl-1H-pyrazol-4-amine is more than just another heterocyclic compound; it is a strategically designed building block for medicinal chemistry. Its chemical properties are defined by the robust aromaticity of the pyrazole core and the versatile reactivity of the C4-amino group. This combination provides a stable yet highly adaptable scaffold for the synthesis of targeted molecular libraries. Understanding its fundamental properties—from its tautomeric nature and spectroscopic signature to its key reactive sites—is essential for any scientist aiming to leverage the proven power of the pyrazole scaffold in drug discovery and development.

References

-

MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

-

RSC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. RJPBCS. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

-

ChemBK. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-. ChemBK. Available from: [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-4-phenylpyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 5-methyl-4-nitro-N-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available from: [Link]

-

NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Library of Medicine. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone - Optional[13C NMR]. Wiley. Available from: [Link]

-

Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Nature. Available from: [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Institut. Available from: [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. National Library of Medicine. Available from: [Link]

-

NIH. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Library of Medicine. Available from: [Link]

-

University of Calgary. (n.d.). IR: amines. University of Calgary. Available from: [Link]

-

SpectraBase. (n.d.). 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile - Optional[1H NMR]. Wiley. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Library of Medicine. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIH. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Library of Medicine. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-3-methyl-4-phenylpyrazole | C10H11N3 | CID 599501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1131-18-6 CAS MSDS (5-Amino-3-methyl-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Structural Elucidation of 5-methyl-3-phenyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the

Preamble: The Analytical Challenge of Isomeric Pyrazoles

Pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and synthetic versatility. The compound 5-methyl-3-phenyl-1H-pyrazol-4-amine is a promising building block, but its utility is predicated on its unambiguous structural and isomeric purity. The synthesis of substituted pyrazoles can often yield a mixture of isomers, such as the closely related 5-amino-3-methyl-1-phenylpyrazole. Differentiating these positional isomers is a non-trivial analytical challenge that demands a multi-faceted, systematic approach.

This guide eschews a simple recitation of techniques. Instead, it presents an integrated analytical workflow, mirroring the logical progression of a structure elucidation campaign in a modern drug discovery laboratory. We will move from foundational assessments of purity and molecular formula to the intricate mapping of atomic connectivity, demonstrating how each analytical technique provides a layer of evidence that, in concert, builds an irrefutable case for the correct structure. The causality behind each experimental choice is emphasized, providing not just a protocol, but a strategic blueprint for tackling similar challenges.

Part 1: Foundational Analysis - Establishing a Pure Analytical Starting Point

Expertise & Experience: Before any advanced spectroscopic analysis, we must first establish the purity of the sample. The most sophisticated NMR or MS data is meaningless if it originates from a mixture. This foundational step prevents misinterpretation of data and ensures the final structural assignment corresponds to the major component of the material.

Protocol 1: Purity Assessment via HPLC-UV

-

System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase: Prepare a gradient system.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Acetonitrile

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a 50:50 mixture of Solvents A and B.

-

Injection & Detection: Inject 5 µL and monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to detect potential impurities with different chromophores.

-

Analysis: A pure sample should yield a single, sharp peak. Purity is calculated by the area percentage of the main peak. The goal is a sample with >95% purity before proceeding.

Trustworthiness: This protocol is self-validating. The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected. Monitoring at multiple wavelengths mitigates the risk of an impurity co-eluting or being transparent at a single wavelength.

Part 2: The Molecular Blueprint - High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first spectroscopic step is to determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) provides the exact mass, typically to within 5 parts-per-million (ppm). This precision is crucial for calculating a unique and unambiguous molecular formula, confirming that the compound in hand is, at the very least, an isomer of the target structure.

Protocol 2: Molecular Formula Determination via ESI-HRMS

-

Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

-

Sample Infusion: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile. Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

-

Ionization Mode: Acquire data in positive ion mode, as the amine and pyrazole nitrogens are readily protonated. The expected ion is the protonated molecule, [M+H]⁺.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Processing: Use the instrument software to calculate the molecular formula for the observed m/z of the [M+H]⁺ ion.

Data Presentation: Expected HRMS Results

| Parameter | Theoretical Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Monoisotopic Mass (M) | 173.09530 Da |

| Protonated Ion ([M+H]⁺) | 174.10312 Da |

| Acceptable Measured [M+H]⁺ | 174.10312 ± 0.00087 Da (for 5 ppm error) |

Authoritative Grounding: The ability of HRMS to provide an unambiguous molecular formula is a cornerstone of modern chemical analysis.[1] The fragmentation patterns of pyrazole derivatives, often involving the expulsion of HCN or N₂, can further support the presence of the pyrazole core, although these are typically more pronounced in Electron Ionization (EI) mass spectrometry.[2][3]

Part 3: The Complete Structural Map - A Multi-dimensional NMR Approach

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A one-dimensional (1D) proton (¹H) spectrum provides initial clues, but a full suite of 1D and two-dimensional (2D) experiments is required for an unassailable structural proof, especially when differentiating isomers. Our strategy is to use a combination of ¹H, ¹³C, DEPT-135, HSQC, and HMBC experiments to build the structure piece by piece.

Overall NMR Workflow

Caption: Integrated NMR workflow for structure elucidation.

Protocol 3: Comprehensive NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from NH and NH₂ groups.

-

¹H NMR: Acquire a standard proton spectrum. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) should be performed to identify the exchangeable NH and NH₂ protons, which will disappear or diminish.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C) are absent. This is a rapid method to differentiate carbon types.

-

HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment shows correlation peaks between protons and the carbons to which they are directly attached (one-bond ¹J C-H coupling).

-

HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the key experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away (²⁻³J C-H coupling).

Data Interpretation: A Predictive Analysis

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Key Differentiator from 5-Amino Isomer |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet (m) | 5H | Similar chemical shift range expected. |

| NH (pyrazole ring) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Will disappear upon D₂O exchange. |

| NH₂ (amine) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Will disappear upon D₂O exchange. |

| CH₃ (methyl at C5) | 2.20 - 2.40 | Singlet (s) | 3H | Similar chemical shift expected. |

| H4 (proton at C4) | Absent | - | - | This is the critical difference. The 5-amino isomer would show a singlet at ~5.7 ppm for the proton at C4. The absence of this signal is strong evidence for the 4-amino structure. |

Table 2: Predicted ¹³C NMR & DEPT-135 Data (in DMSO-d₆, ~100 MHz)

| Carbon Assignment | Predicted Shift (ppm) | DEPT-135 Signal | Rationale & Key Correlations |

| C=O (potential tautomer) | > 160 | Absent | Unlikely to be the major tautomer, but should be considered. |

| C3 (attached to Phenyl) | 148 - 152 | Absent (Quat) | Phenyl group deshielding effect. |

| C5 (attached to Methyl) | 138 - 142 | Absent (Quat) | Methyl group has a smaller effect than phenyl. |

| Phenyl C (ipso) | 130 - 134 | Absent (Quat) | Quaternary carbon attached to the pyrazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 129 | Positive (CH) | Standard aromatic CH signals. |

| C4 (attached to Amine) | 115 - 125 | Absent (Quat) | The electron-donating NH₂ group will shield this carbon, but its position between two other ring carbons influences the final shift. |

| CH₃ | 10 - 14 | Positive (CH₃) | Typical shift for a methyl group on an aromatic ring. |

Connecting the Dots with HMBC

The HMBC spectrum provides the definitive proof of connectivity. By observing correlations over 2 and 3 bonds, we can piece the molecular puzzle together.

Caption: Key expected HMBC correlations for structural confirmation.

Trustworthiness: This multi-pronged NMR approach is self-validating.

-

HSQC confirms the direct C-H connections predicted by 1D NMR.

-

HMBC provides the long-range connectivity. The observation of a 3-bond correlation from the methyl protons to C4 is irrefutable evidence that the methyl group is on C5 and the substituent on C4 is the amine group (which has no protons to correlate from). This single experiment definitively rules out the 5-amino isomer.

Part 4: Functional Group Confirmation - Infrared (IR) Spectroscopy

Expertise & Experience: While NMR and MS provide the core structural framework, Infrared (IR) spectroscopy offers rapid and definitive confirmation of the key functional groups present. For this molecule, we are particularly interested in identifying the N-H bonds of both the amine and the pyrazole ring.

Protocol 4: ATR-FTIR Analysis

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background from the sample spectrum.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3100 | N-H Stretch | Pyrazole Ring N-H |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings |

Authoritative Grounding: The presence of absorption bands in the 3400-3100 cm⁻¹ range is characteristic of N-H stretching vibrations. Specifically, primary amines often show two distinct bands (asymmetric and symmetric stretching), which helps to confirm their presence.[5][6] The pyrazole ring itself also has characteristic stretching vibrations.[6]

Part 5: The Ultimate Arbiter - Single-Crystal X-Ray Crystallography

Expertise & Experience: When absolute, undeniable proof of structure is required—for a patent filing, a regulatory submission, or to resolve a particularly ambiguous case—single-crystal X-ray crystallography is the gold standard. It moves beyond spectroscopic inference to provide a direct three-dimensional image of the molecule.

Protocol 5: Structure Determination by X-Ray Diffraction

-

Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. Common methods include:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a sealed jar containing a less polar "anti-solvent" into which the primary solvent has low miscibility.

-

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure, including precise bond lengths, bond angles, and atomic coordinates.

Outcome: X-ray crystallography would provide the definitive structure, completely distinguishing the 4-amino isomer from any other possible regioisomers, leaving no room for doubt.[7][8][9]

Conclusion: A Synthesis of Evidence

-

HPLC establishes the sample's purity, ensuring the analysis is valid.

-

HRMS confirms the elemental composition, proving we have the correct molecular formula (C₁₀H₁₁N₃).

-

¹H and ¹³C NMR provide the initial map of the proton and carbon environments, with the key diagnostic being the absence of a proton signal at the C4 position.

-

2D NMR (HSQC and HMBC) connects the atomic puzzle pieces, with the HMBC correlation between the C5-methyl protons and the C4 carbon serving as the lynchpin of the structural argument.

-

IR Spectroscopy offers rapid and clear confirmation of the essential amine and pyrazole N-H functional groups.

-

X-Ray Crystallography , if obtainable, provides the final, incontrovertible proof.

By following this self-validating workflow, a researcher can confidently and defensibly assign the structure of 5-methyl-3-phenyl-1H-pyrazol-4-amine, enabling its effective use in research and development.

References

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4257. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Saad, E. F., Gany, A. A., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

BenChem. (2022). 384 BCH3023 Heterocyclic Amines. YouTube. Available at: [Link]

-

Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Anderson, D. W., & perceptible, M. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 759-762. Available at: [Link]

-

Zare, A., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4220. Available at: [Link]

-

Abuelizz, H. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15, 65. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]

-

Dekamin, M. G., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7, 5293-5301. Available at: [Link]

-

Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Available at: [Link]

-

Kruger, H. G., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 68, 47-52. Available at: [Link]

-

SpectraBase. (n.d.). (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

Chen, J. (1999). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 7(4), 235-248. Available at: [Link]

-

Hu, L., et al. (2007). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 199-204. Available at: [Link]

-

van Rensburg, W. J., & Kruger, H. G. (2013). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

-

IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 3-(4-methoxyphenyl)isoxazol-5(4H)-one. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile - Optional[1H NMR]. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2020). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 10, 17978. Available at: [Link]

-

Shahani, T., Fun, H. K., & Isloor, A. M. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646. Available at: [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] Pyrazole derivatives have given rise to a multitude of approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities.[3] This technical guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Significance of the Pyrazole Moiety

First synthesized in 1883 by Ludwig Knorr, the pyrazole nucleus is an aromatic heterocyclic compound with the molecular formula C₃H₄N₂.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse substitutions, leading to a vast chemical space for drug design.[4] This adaptability is evidenced by the integration of the pyrazole core into blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-obesity drug Rimonabant (though later withdrawn).[3] The broad therapeutic applications of pyrazole derivatives span from anti-inflammatory and analgesic effects to antimicrobial, anticancer, and anticonvulsant activities.[4][5]

I. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily by targeting enzymes involved in the arachidonic acid pathway.[6]

Mechanism of Action: Selective COX-2 Inhibition

The most well-established mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7] Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of pain and inflammation.[8] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is induced during inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX isoforms can lead to gastrointestinal side effects.[10]

Celecoxib (Celebrex®), a diaryl-substituted pyrazole, exemplifies the success of selective COX-2 inhibition.[7] Its chemical structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, but not COX-1, leading to its selectivity.[11] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[9]

Caption: Mechanism of COX-2 Inhibition by Celecoxib.

Experimental Evaluation of Anti-inflammatory Activity

In vitro and in vivo models are crucial for assessing the anti-inflammatory potential of novel pyrazole derivatives.

Table 1: Key Assays for Anti-inflammatory Activity

| Assay Type | Model | Purpose | Key Parameters Measured |

| In Vitro | COX-1/COX-2 Inhibition Assay | To determine the potency and selectivity of compounds against COX enzymes. | IC₅₀ values for COX-1 and COX-2. |

| In Vitro | Lipopolysaccharide (LPS)-stimulated Macrophages | To assess the inhibition of pro-inflammatory cytokine production. | Levels of TNF-α, IL-6, IL-1β. |

| In Vivo | Carrageenan-induced Paw Edema | To evaluate acute anti-inflammatory effects. | Reduction in paw volume.[12] |

| In Vivo | Cotton Pellet-induced Granuloma | To assess chronic anti-inflammatory activity. | Weight of the granuloma tissue.[12] |

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

Compound Administration: Animals are divided into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test groups (different doses of the pyrazole derivative). The compounds are administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

II. Anticancer Activity: Diverse Mechanisms of Action

The pyrazole scaffold is a prominent feature in many compounds with potent anticancer activity, targeting various hallmarks of cancer.[4]

Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[13]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[13]

-

Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, are potent inhibitors of protein kinases that are crucial for cancer cell signaling and survival.[14]

For instance, some pyrazole derivatives have been shown to induce apoptosis by activating pro-apoptotic molecules like caspases and inhibiting anti-apoptotic proteins.[13]

Experimental Evaluation of Anticancer Activity

A variety of in vitro assays are employed to screen and characterize the anticancer properties of pyrazole derivatives.

Table 2: Common In Vitro Anticancer Assays

| Assay | Principle | Endpoint |

| MTT/MTS Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt. | Cell viability, IC₅₀ value. |

| Flow Cytometry | Quantifies cell cycle distribution and apoptosis using fluorescent dyes. | Percentage of cells in G1, S, G2/M phases; percentage of apoptotic cells. |

| Wound Healing/Transwell Migration Assay | Assesses the ability of cells to migrate and invade. | Rate of wound closure; number of migrated/invaded cells. |

| Western Blotting | Detects and quantifies specific proteins involved in cell signaling pathways. | Expression levels of key proteins (e.g., caspases, cyclins). |

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and incubated for 24-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT Cytotoxicity Assay.

III. Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown significant promise in this area.[15]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival.

-

Disruption of Cell Wall Synthesis: Weakening the structural integrity of the microbial cell wall.

-

Interference with DNA Replication: Preventing microbial proliferation by inhibiting DNA synthesis.

For example, some pyrazole-thiazole hybrids have demonstrated potent antibacterial and antifungal activities, suggesting that combining different heterocyclic rings can enhance efficacy.[15]

Experimental Evaluation of Antimicrobial Activity

The antimicrobial and antifungal potential of pyrazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC).

Table 3: Methods for Antimicrobial Susceptibility Testing

| Method | Description | Advantage |

| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the microorganism. | Provides a quantitative MIC value. |

| Agar Diffusion (Disk Diffusion) | Paper disks impregnated with the compound are placed on an agar plate inoculated with the microorganism. | Simple and cost-effective for screening. |

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the pyrazole derivative are made in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to a range of other therapeutic areas.

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their potential in treating epilepsy.[16] Their anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[17][18] The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[16]

Phosphodiesterase (PDE) Inhibition

Sildenafil (Viagra®), a well-known pyrazole-containing drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[19] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation and vasodilation.[20] By inhibiting PDE5, sildenafil increases cGMP levels, leading to enhanced blood flow to the corpus cavernosum of the penis, which is the basis for its use in treating erectile dysfunction.[21]

Caption: Mechanism of Action of Sildenafil as a PDE5 Inhibitor.

Cannabinoid Receptor Antagonism

Rimonabant, a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist.[22] The CB1 receptor is involved in regulating appetite and energy balance.[23] By blocking this receptor, rimonabant was intended to reduce food intake and promote weight loss.[24] However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complexities of targeting the endocannabinoid system.[23] The structure-activity relationship studies of these pyrazole antagonists have been crucial in understanding the requirements for potent and selective CB1 receptor binding.[25][26]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility allows for the development of compounds with a wide array of biological activities, addressing numerous therapeutic needs. A deep understanding of the mechanisms of action, structure-activity relationships, and appropriate experimental evaluation techniques is paramount for the successful design and development of novel pyrazole-based drugs. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the pyrazole nucleus is poised to remain a central element in the discovery of the next generation of therapeutic agents.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.

- [Mode of action of sildenafil]. (n.d.). PubMed.

- Celecoxib. (n.d.). StatPearls - NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google AI.

- Sildenafil: mechanism of action, clinical applications and safety. (2023, November 16). ChemicalBook.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google AI.

- Sildenafil. (n.d.). Wikipedia.

- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). Google AI.

- Celecoxib. (n.d.). Wikipedia.

- Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Google AI.

- "Review on Biological Activities of Pyrazole Derivatives". (n.d.). Journal of Chemical Health Risks.

- What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). PubMed.

- What is Rimonabant used for? (2024, June 14). Patsnap Synapse.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC - NIH.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Google AI.

- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (n.d.). PubMed.

- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Google AI.

- Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). Google AI.

- Cannabinoid receptor antagonist. (n.d.). Wikipedia.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PMC - NIH.

- Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. (n.d.). Benchchem.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate.

- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (n.d.). MDPI.

- Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. (n.d.). PubMed Central.

- The mechanism of action of sildenafil and its subsequent potential... (n.d.). ResearchGate.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate.

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.

- Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. (2021, June 7). PMC - PubMed Central.

- Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Evaluation of anticonvulsant activity of ethanolic extract of Momordica tuberosa leaves in experimental animals. (n.d.). International Journal of Basic & Clinical Pharmacology.

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpp.com [ijpp.com]

- 18. ijpbs.com [ijpbs.com]

- 19. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 20. Sildenafil - Wikipedia [en.wikipedia.org]

- 21. droracle.ai [droracle.ai]

- 22. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 23. What is Rimonabant used for? [synapse.patsnap.com]

- 24. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-methyl-3-phenyl-1H-pyrazol-4-amine: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-methyl-3-phenyl-1H-pyrazol-4-amine

The pyrazole scaffold is a cornerstone in modern drug discovery, renowned for its versatile biological activities. The specific substitution pattern of 5-methyl-3-phenyl-1H-pyrazol-4-amine, featuring a primary amine at the C4 position, a methyl group at C5, and a phenyl group at C3, creates a unique electronic and steric profile. This arrangement offers multiple points for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents and functional materials.

Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity. This guide provides a comprehensive overview of the expected spectroscopic signatures of 5-methyl-3-phenyl-1H-pyrazol-4-amine, empowering researchers to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 5-methyl-3-phenyl-1H-pyrazol-4-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~9.5 (broad) | Singlet | 1H | -NH (pyrazole) |

Interpretation and Rationale:

-

Aromatic Protons (Phenyl Group): The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum (~7.3-7.8 ppm). The ortho-protons are typically shifted slightly downfield due to their proximity to the pyrazole ring.

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Pyrazole NH Proton: The proton on the pyrazole nitrogen is also expected to be a broad singlet and can exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-methyl-3-phenyl-1H-pyrazol-4-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 (attached to phenyl) |

| ~145 | C5 (attached to methyl) |

| ~135 | C4 (attached to amine) |

| ~130 | Phenyl C (ipso) |

| ~129 | Phenyl C (para) |

| ~128 | Phenyl C (ortho) |

| ~125 | Phenyl C (meta) |

| ~12 | -CH₃ |

Interpretation and Rationale:

-

Pyrazole Carbons: The carbons of the pyrazole ring are expected to resonate in the downfield region of the spectrum due to their aromatic character and the influence of the nitrogen atoms. The carbon bearing the phenyl group (C3) and the carbon with the methyl group (C5) are predicted to be the most downfield. The carbon attached to the amino group (C4) will also be significantly deshielded.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the pyrazole ring) being the most deshielded.

-